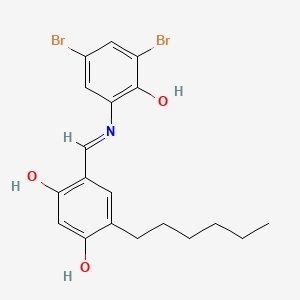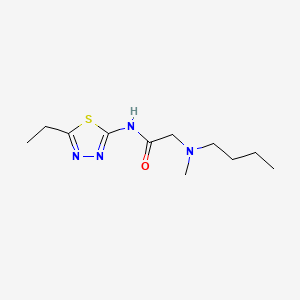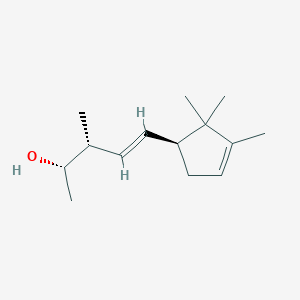
0KU4AC8Jzu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-Methyl-5-((1S)-2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol (also known by its identifier 0KU4AC8Jzu ) is an organic molecule with the molecular formula C14H24O
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-((1S)-2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol typically involves the following steps:
Formation of the Cyclopentene Ring: The cyclopentene ring is formed through a series of cyclization reactions involving appropriate precursors.
Substitution Reactions: Methyl groups are introduced to the cyclopentene ring through substitution reactions using methylating agents.
Chain Extension: The penten-2-ol chain is attached to the cyclopentene ring through a series of coupling reactions, often involving organometallic reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalytic Reactions: Utilizing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing methods such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-((1S)-2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The methyl groups and the hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Saturated alcohols.
Substitution Products: Halogenated compounds, alkylated derivatives.
Scientific Research Applications
3-Methyl-5-((1S)-2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol: has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 3-Methyl-5-((1S)-2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, microbial growth, and cellular signaling.
Comparison with Similar Compounds
3-Methyl-5-((1S)-2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include other cyclopentene derivatives and penten-2-ol analogs.
Uniqueness: The specific arrangement of methyl groups and the presence of both cyclopentene and penten-2-ol moieties make this compound distinct in its chemical and biological properties.
Conclusion
3-Methyl-5-((1S)-2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol: is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable subject for further study and application.
Properties
CAS No. |
208034-47-3 |
|---|---|
Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
(E,2S,3R)-3-methyl-5-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]pent-4-en-2-ol |
InChI |
InChI=1S/C14H24O/c1-10(12(3)15)6-8-13-9-7-11(2)14(13,4)5/h6-8,10,12-13,15H,9H2,1-5H3/b8-6+/t10-,12+,13-/m1/s1 |
InChI Key |
RNLHVODSMDJCBR-WVPCGROZSA-N |
Isomeric SMILES |
CC1=CC[C@H](C1(C)C)/C=C/[C@@H](C)[C@H](C)O |
Canonical SMILES |
CC1=CCC(C1(C)C)C=CC(C)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


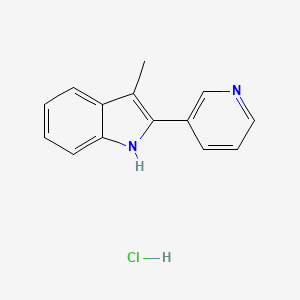
![N,N-diethyl-2-(1H-imidazo[4,5-b]pyridin-2-yloxy)ethanamine;oxalic acid](/img/structure/B12754755.png)

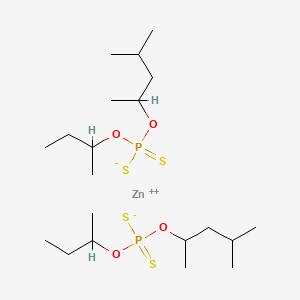
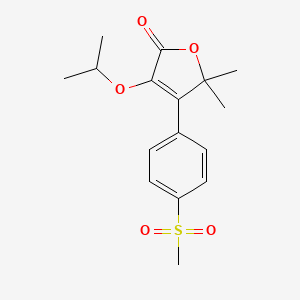
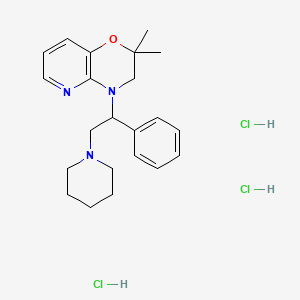
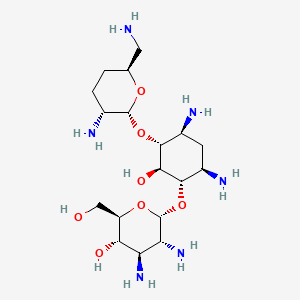

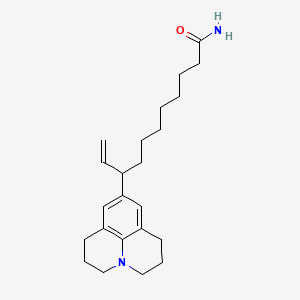
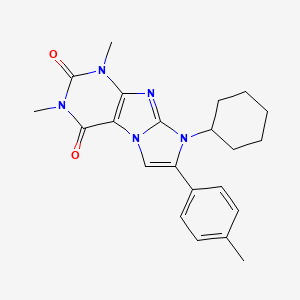
![(E)-but-2-enedioic acid;4-(8-methoxy-6H-benzo[c][1,5]benzoxathiepin-6-yl)-1-methylpiperidine](/img/structure/B12754811.png)

